molecular formula C₂₇H₂₈O₆ B1140761 Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside CAS No. 62774-16-7

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Cat. No.: B1140761
CAS No.: 62774-16-7
M. Wt: 448.51
InChI Key:
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Description

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in laboratory settings are not yet fully known

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Future studies will be needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Future studies will be needed to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside. The process includes benzylation and benzylidene acetal formation. Common reagents used in these reactions include benzyl bromide and benzaldehyde, often in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce deprotected mannopyranosides .

Scientific Research Applications

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to its specific arrangement of benzyl and benzylidene groups, which provide distinct steric and electronic properties. These properties make it particularly useful in synthetic chemistry and biochemical research .

Properties

IUPAC Name

(4aR,6S,7S,8R,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2/t22-,23+,24-,25-,26?,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCENHFYMICMPTH-RWCFRXEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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